molecular formula C14H10N2O2 B8399849 4-(1H-benzimidazol-5-yloxy)benzaldehyde

4-(1H-benzimidazol-5-yloxy)benzaldehyde

Cat. No.: B8399849
M. Wt: 238.24 g/mol
InChI Key: YMLVFGNUUMWQPA-UHFFFAOYSA-N
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Description

4-(1H-Benzimidazol-5-yloxy)benzaldehyde is a heterocyclic aromatic compound featuring a benzaldehyde core linked via an ether oxygen to the 5-position of a benzimidazole ring. The benzimidazole moiety, a bicyclic structure comprising fused benzene and imidazole rings, is known for its electron-rich nature and biological relevance, particularly in medicinal chemistry . The aldehyde group at the para position of the benzaldehyde moiety enhances reactivity, making this compound a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

For example, condensation reactions between substituted benzaldehydes and benzimidazole precursors (e.g., 5-hydroxybenzimidazole) under oxidative or acidic conditions could yield the target compound . The compound’s aldehyde group enables further functionalization, such as Schiff base formation or nucleophilic additions, which are critical in drug design .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

4-(3H-benzimidazol-5-yloxy)benzaldehyde

InChI

InChI=1S/C14H10N2O2/c17-8-10-1-3-11(4-2-10)18-12-5-6-13-14(7-12)16-9-15-13/h1-9H,(H,15,16)

InChI Key

YMLVFGNUUMWQPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC3=C(C=C2)N=CN3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 4-(1H-benzimidazol-5-yloxy)benzaldehyde with structurally related compounds, focusing on substituents, heterocyclic cores, and functional groups:

Compound Name Core Structure Key Substituents Functional Groups Synthesis Method (Reference)
This compound Benzimidazole + benzaldehyde 5-yloxy linkage, para-aldehyde Aldehyde, ether, NH (imidazole) Likely condensation
4-((1-Methyl-2-nitro-1H-imidazol-5-yl)methoxy)benzaldehyde Imidazole + benzaldehyde 5-methoxylink, nitro, methyl Aldehyde, nitro, methyl Multi-step alkylation/oxidation
2-(1H-Imidazol-1-yl)-5-nitrobenzaldehyde Imidazole + benzaldehyde Direct C-link at imidazole 1-position, nitro Aldehyde, nitro Direct substitution
1-Benzyl-1H-imidazole-5-carboxaldehyde Imidazole + benzyl group Benzyl at 1-position, aldehyde at 5 Aldehyde, benzyl Alkylation/oxidation
4-(3-Methyl-5-isothiazolyl)benzaldehyde Isothiazole + benzaldehyde 3-methyl isothiazole linkage Aldehyde, sulfur heterocycle Cyclocondensation

Physicochemical Properties

  • Melting Points: Benzimidazole derivatives generally exhibit higher melting points (>200°C) due to hydrogen bonding and π-stacking, as seen in compounds like 3-((1H-benzimidazol-2-yl)methyl)thiazolidinones (236–237°C) . In contrast, imidazole-linked aldehydes (e.g., 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde) may have lower melting points due to reduced planarity .
  • Solubility: The aldehyde group increases polarity, enhancing solubility in polar solvents (e.g., DMF, ethanol). However, bulky substituents (e.g., benzyl in 1-benzyl-1H-imidazole-5-carboxaldehyde) reduce aqueous solubility .
  • Spectroscopic Data : The aldehyde C=O stretch appears at ~1700 cm⁻¹ in IR spectra, while benzimidazole NH stretches occur at ~3400 cm⁻¹ . NMR shifts for benzimidazole protons typically fall in δ 7.5–8.5 ppm .

Key Research Findings

  • Substituent Effects : Replacing benzimidazole with imidazole (e.g., 2-(1H-imidazol-1-yl)-5-nitrobenzaldehyde) reduces π-conjugation, lowering thermal stability but increasing solubility .
  • Linkage Impact : Ether-linked benzaldehydes (e.g., this compound) show greater conformational flexibility than directly bonded analogs, influencing receptor binding .

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